Seragakinone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Seragakinone A was first isolated in 1999 from the mycelium of an unidentified marine fungus symbiotic with the red alga Ceratodictyon spongiosum collected at Seragaki Beach, Okinawa, Japan. The organism was retrieved during a systematic search for bioactive marine-derived fungi, a strategy that has yielded numerous pharmacologically relevant compounds.

Key Steps in Isolation and Characterization

Extraction and Purification:

- The fungus was cultured, and the mycelium was extracted with chloroform/methanol (1:1).

- The crude extract was partitioned between ethyl acetate and water, with bioactive components concentrated in the n-butanol-soluble fraction.

- Final purification employed silica gel chromatography and reversed-phase HPLC.

Structural Elucidation:

Source Organism and Ecological Context

The producing fungus belongs to an unnamed species within a symbiotic relationship with Ceratodictyon spongiosum, a red alga common in tropical marine environments. Such associations are recognized as reservoirs of novel secondary metabolites.

Classification and Structural Characteristics

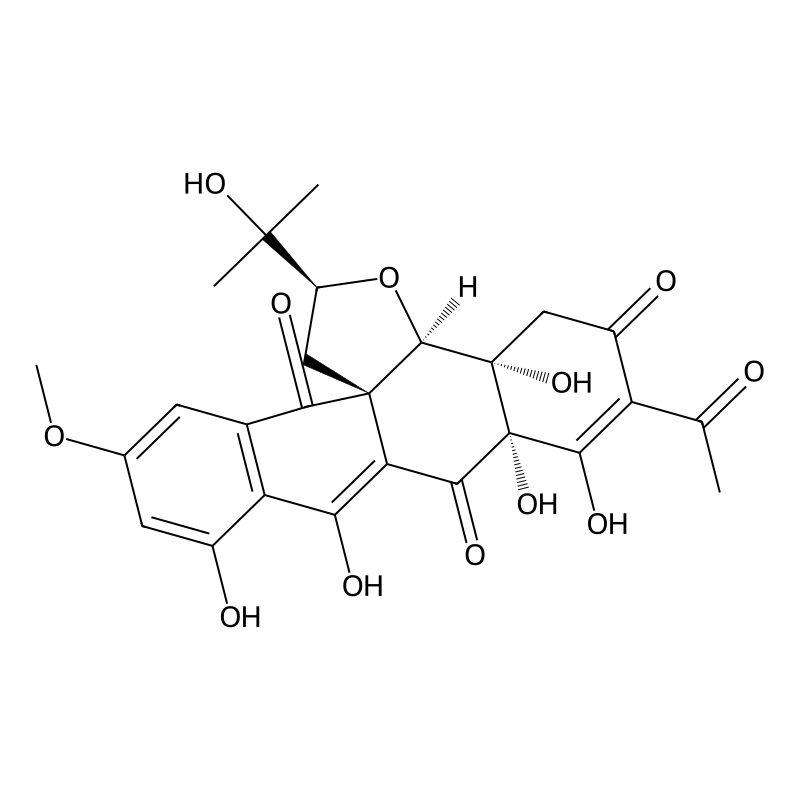

Seragakinone A is classified as a pentacyclic anthracycline derivative with a densely oxygenated core. Its structure incorporates multiple stereogenic centers and a sterically hindered prenyl substituent, making it a challenging synthetic target.

Structural Features

Core Structural Elements

- Prenyl Group: A 2-hydroxypropan-2-yl substituent at position 3, introduced via a pinacol rearrangement during synthesis.

- Oxygenation Pattern: Hydroxyl groups at positions 6, 10, 11, 14, and 16 create a hydrophilic surface, potentially influencing bioactivity.

- Methoxy Group: Located at position 18, contributing to electronic and steric effects in the aromatic system.

Biosynthetic Hypothesis

Proposed to originate from a mevalonate-derived precursor, with subsequent oxidative modifications and cyclization steps. The presence of a prenyl group suggests involvement of prenyltransferases, though specific enzymes remain unidentified.

Bioactive Properties and Research Significance

Seragakinone A exhibits moderate antimicrobial activity but lacks cytotoxicity against cancer cell lines, positioning it as a candidate for targeted antibiotic development.

Antimicrobial Activity

Research Challenges and Synthetic Efforts

Synthetic Complexity:

Biosynthetic Insights:

Strategic Relevance:

Pentacyclic Core Architecture

Seragakinone A exhibits a densely oxygenated pentacyclic core structure that represents one of the most architecturally complex natural products in its class [1] [7]. The pentacyclic framework is systematically designated as 4-oxapentacyclo[11.8.0.01,5.06,11.015,20]henicosa according to International Union of Pure and Applied Chemistry nomenclature [4] [5] . This intricate ring system encompasses five interconnected rings that form a rigid, three-dimensional molecular scaffold [4] [10].

The core architecture demonstrates remarkable structural complexity with multiple stereogenic centers distributed throughout the pentacyclic framework [4] [11] [10]. The compound contains five defined stereocenters, each contributing to the overall three-dimensional arrangement of the molecule [11] [10]. These stereocenters are positioned at critical junctions within the pentacyclic system, creating a highly constrained molecular geometry that dictates the compound's biological activity and chemical reactivity [1] [8] [9].

Structural elucidation studies utilizing Nuclear Magnetic Resonance spectroscopy, X-ray crystallographic analysis, and extensive degradation experiments have confirmed the precise spatial arrangement of the pentacyclic core [12] [3]. The tetracyclic portion of the structure was successfully constructed through strategic benzoin condensation reactions in synthetic approaches, demonstrating the feasibility of assembling this complex framework through modern synthetic methodologies [1] [13].

Table 1: Pentacyclic Core Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Ring System | 4-oxapentacyclo[11.8.0.01,5.06,11.015,20]henicosa | [4] [5] |

| Molecular Formula | C26H26O12 | [4] [5] |

| Molecular Weight | 530.5 g/mol | [4] [5] |

| Defined Stereocenters | 5 | [11] [10] |

| Stereochemistry | (1S,3S,5R,6S,11S) | [4] [5] |

Oxygenation Patterns and Functional Groups

The oxygenation pattern of Seragakinone A constitutes a defining structural feature that significantly influences both its chemical properties and biological activity [4] [14] [1]. The molecule contains twelve oxygen atoms distributed across various functional groups, creating a highly oxygenated framework that is characteristic of anthracycline-derived metabolites [4] [5] [7]. These oxygen-containing functionalities include multiple hydroxyl groups, carbonyl moieties, and ether linkages strategically positioned throughout the pentacyclic core [4] [14] [1].

The hydroxylation pattern encompasses five distinct hydroxyl groups located at positions 6, 10, 11, 14, and 16 within the pentacyclic framework [4] [14] [5]. These hydroxyl substituents contribute significantly to the compound's polarity and potential for hydrogen bonding interactions with biological targets [4] [14]. The specific positioning of these hydroxyl groups creates distinct microenvironments within the molecule, each exhibiting unique chemical reactivity and contributing to the overall three-dimensional structure [1] [7].

Carbonyl functionalities represent another critical component of the oxygenation pattern, with the molecule containing multiple ketone and quinone groups [4] [5] [7]. The quinone moieties, characteristic of tetracene derivatives, are positioned at strategic locations within the aromatic ring system [4] [5]. These carbonyl groups participate in conjugated systems that extend throughout portions of the molecular framework, contributing to the compound's electronic properties and potential redox activity [4] [7].

An acetyl group positioned at carbon-9 provides additional carbonyl functionality, introducing an aliphatic ketone that contrasts with the aromatic quinone systems [4] [14] [5]. This acetyl substituent represents a unique structural element that distinguishes Seragakinone A from related anthracycline derivatives [4] [14]. The methoxy group located at position 18 completes the primary oxygenation pattern, providing an additional ether linkage that contributes to the molecule's overall polarity profile [4] [14] [5].

Table 2: Functional Group Distribution in Seragakinone A

| Functional Group | Position | Quantity | Structural Role | |

|---|---|---|---|---|

| Hydroxyl Groups | 6, 10, 11, 14, 16 | 5 | Polarity, hydrogen bonding | [4] [14] [5] |

| Acetyl Group | 9 | 1 | Aliphatic carbonyl functionality | [4] [14] [5] |

| Methoxy Group | 18 | 1 | Ether linkage, polarity | [4] [14] [5] |

| Quinone Systems | Aromatic rings | Multiple | Electronic properties, redox activity | [4] [5] [7] |

| Ketone Carbonyls | 8, 12, 21 | 3 | Conjugated carbonyl systems | [4] [5] |

Angular Substituents and Steric Complexity

The angular substituent arrangement in Seragakinone A presents one of the most sterically challenging aspects of its molecular architecture [1] [8] [9]. A prenyl group is situated in a sterically hindered angular position, creating significant three-dimensional constraints that influence both synthetic accessibility and biological activity [1] [8] [9]. This angular prenyl substituent, specifically a 2-hydroxypropan-2-yl group, occupies position 3 within the pentacyclic framework and represents a critical structural element that distinguishes this compound from simpler tetracene derivatives [4] [14] [5].

The steric complexity arising from the angular prenyl group creates substantial challenges for synthetic approaches, as demonstrated by the extensive research required to develop effective methodologies for its installation [8] [9] [15]. Suzuki and colleagues employed an innovative pinacol-type rearrangement strategy to successfully install this sterically demanding substituent during their total synthesis efforts [8] [9] [15]. This synthetic challenge highlights the remarkable three-dimensional complexity inherent in the Seragakinone A structure [8] [9].

The angular positioning of the prenyl group creates a unique steric environment that significantly influences the compound's conformational preferences [1] [8] [9]. This substituent projects into space in a manner that restricts molecular flexibility and creates distinct steric interactions with other portions of the pentacyclic framework [1] [8]. The resulting conformational constraints contribute to the compound's biological activity by preorganizing the molecule in a specific three-dimensional arrangement that facilitates interactions with biological targets [1] [7].

Additional steric complexity arises from the overall three-dimensional arrangement of the pentacyclic core itself [4] [10] [1]. The multiple ring fusions create a rigid molecular scaffold that severely restricts conformational flexibility [4] [10]. This rigidity, combined with the angular prenyl substituent, results in a highly preorganized molecular structure with well-defined spatial relationships between functional groups [1] [8] [9].

The stereochemical assignments for the angular substituents have been definitively established through a combination of synthetic studies and spectroscopic analysis [8] [9] [15]. The absolute configuration at the angular position was confirmed through comparison with synthetic intermediates of known stereochemistry, providing unambiguous assignment of the three-dimensional structure [8] [9] [15]. This stereochemical complexity represents a significant factor in the compound's biological activity and synthetic accessibility [1] [8] [9].

Table 3: Angular Substituent Characteristics

| Structural Feature | Description | Stereochemistry | Impact | |

|---|---|---|---|---|

| Prenyl Group | 2-hydroxypropan-2-yl | Position 3 | Steric hindrance, conformational restriction | [4] [14] [5] |

| Angular Position | Sterically hindered environment | (3S) | Synthetic challenge, biological activity | [8] [9] [15] |

| Conformational Constraint | Rigid pentacyclic framework | Multiple stereocenters | Preorganized structure | [4] [10] [1] |

| Synthetic Accessibility | Requires specialized methods | Pinacol rearrangement | Installation strategy | [8] [9] [15] |

The determination of the relative configuration of Seragakinone A represented a significant analytical challenge due to the compound's complex pentacyclic framework with multiple stereogenic centers. The initial structural elucidation was accomplished through a comprehensive approach combining advanced spectroscopic techniques with single-crystal X-ray diffraction analysis [1] [2].

Spectroscopic Foundation

The relative stereochemistry was initially established through extensive spectroscopic studies employing multi-dimensional nuclear magnetic resonance techniques [1] [2]. One-dimensional and two-dimensional nuclear magnetic resonance spectroscopy provided crucial information about the spatial relationships between protons and carbons within the pentacyclic core. The chemical shift analysis revealed patterns consistent with a densely oxygenated anthracycline-derived structure, while nuclear Overhauser effect spectroscopy experiments provided direct evidence of through-space interactions that defined the relative positions of key functional groups .

The nuclear magnetic resonance data confirmed the presence of seven stereogenic centers within the molecule, with the configuration at positions Carbon-1, Carbon-3, Carbon-5, Carbon-6, and Carbon-11 being particularly critical for understanding the three-dimensional structure [4] [5]. The spectral data revealed chemical shifts and coupling patterns characteristic of the proposed pentacyclic framework, with specific attention to the angular prenyl substituent that introduces additional stereochemical complexity [6].

Advanced Analytical Techniques

Complementary spectroscopic methods, including infrared spectroscopy and mass spectrometry, provided supporting evidence for the structural framework. High-resolution mass spectrometry confirmed the molecular formula C₂₆H₂₆O₁₂ and provided fragmentation patterns consistent with the proposed structure [4] [7]. The infrared spectrum revealed characteristic absorption bands for the multiple hydroxyl groups, ketone functionalities, and aromatic systems present in the molecule .

Stereochemical Challenges

The determination of relative configuration was complicated by the conformational flexibility of certain portions of the molecule, particularly the prenyl side chain and the multiple hydroxyl substituents. These flexible regions required careful analysis of nuclear magnetic resonance data under various conditions to establish their preferred conformations and spatial relationships [6]. The presence of multiple oxygen-bearing centers also created challenges in distinguishing between different possible stereochemical arrangements through spectroscopic methods alone.

X-ray Crystallography and Spectroscopic Validation

The definitive establishment of Seragakinone A's relative stereochemistry was achieved through single-crystal X-ray diffraction analysis, which provided unambiguous three-dimensional structural information [1] [2]. This crystallographic study represented a critical milestone in understanding the compound's molecular architecture and served as the foundation for subsequent synthetic efforts.

Crystallographic Analysis

The X-ray crystallographic study of Seragakinone A yielded high-resolution structural data that confirmed the pentacyclic anthracycline-derived framework with complete stereochemical assignment [1] [8]. The crystal structure revealed the precise spatial arrangement of all atoms within the molecule, including the challenging angular prenyl substituent and the multiple hydroxyl groups distributed throughout the pentacyclic core . The crystallographic data provided thermal ellipsoid parameters that confirmed the reliability of the structural determination and validated the stereochemical assignments made through spectroscopic analysis [9].

The crystal structure analysis revealed important structural features including the boat-chair conformations of the six-membered rings, the envelope conformation of the five-membered ring, and the specific orientation of the prenyl group relative to the core structure [6]. These conformational details were crucial for understanding the molecule's biological activity and for planning synthetic approaches to the compound.

Validation of Synthetic Intermediates

During the total synthesis campaign, X-ray crystallography played a pivotal role in validating the stereochemistry of key synthetic intermediates. Multiple crystal structures were obtained and deposited in the Cambridge Crystallographic Data Centre, providing comprehensive documentation of the synthetic route [9]. Specifically, the camphanate ester derivative of compound 13 was analyzed by X-ray diffraction (Cambridge Crystallographic Data Centre 783965), which enabled the unambiguous assignment of absolute configuration at a critical stereogenic center [9].

The α-hydroxy dimethylacetal intermediate 17 was also subjected to X-ray analysis (Cambridge Crystallographic Data Centre 783964), confirming the stereochemistry as a single diastereomer and validating the selectivity of the Moriarty α-hydroxylation reaction [9]. Additionally, the ketol intermediate 28, formed through benzoin cyclization, was analyzed crystallographically (Cambridge Crystallographic Data Centre 783966), demonstrating excellent diastereoselectivity with a ratio of 15:1 [9].

Spectroscopic Correlation

The X-ray crystallographic data provided a definitive reference point for correlating and validating the spectroscopic assignments made during the initial structural elucidation [1] [2]. The crystallographic coordinates allowed for detailed comparison of predicted and observed nuclear magnetic resonance parameters, confirming the accuracy of the spectroscopic analysis and providing confidence in the structural assignments [10].

The integration of crystallographic and spectroscopic data revealed important structure-activity relationships and provided insights into the conformational preferences of the molecule in both solid and solution states [11]. This combined approach demonstrated the power of using multiple analytical techniques to establish complex molecular structures with high confidence.

Synthesis-Based Confirmation of Absolute Configuration

The absolute stereochemistry of Seragakinone A remained unassigned following the initial structural elucidation studies, creating a significant challenge for the synthetic chemistry community [1] [2]. The definitive determination of absolute configuration was ultimately achieved through the total synthesis of the enantiomeric compound, which provided unambiguous proof of the natural product's stereochemical arrangement [12] [9].

Synthetic Strategy and Execution

The first total synthesis of ent-Seragakinone A was accomplished by Suzuki and coworkers through an elegant 26-step synthetic route that featured several key stereochemistry-determining reactions [12] [9]. The synthesis began with an asymmetric benzoin cyclization using a modified Rovis triazolium salt catalyst, which delivered the initial stereogenic center with 99% enantiomeric excess [9]. This high level of stereochemical control was maintained throughout the synthetic sequence through careful selection of reaction conditions and protecting group strategies.

The key stereochemical transformations included a pinacol-type rearrangement that installed the angular prenyl substituent with complete retention of stereochemistry [9]. This rearrangement was facilitated by an isoxazole auxiliary that provided both electronic activation and steric control, resulting in a stereospecific 1,2-shift that established the challenging quaternary carbon center [1] [9]. The stereochemical integrity was preserved through subsequent functional group manipulations, demonstrating the robustness of the synthetic approach.

Stereochemical Validation Through Synthesis

The synthetic route incorporated multiple points of stereochemical validation, including chiral high-performance liquid chromatography analysis and X-ray crystallographic confirmation of key intermediates [9]. The enantiomeric excess of critical intermediates was monitored throughout the synthesis, confirming that the stereochemical information was efficiently transferred from the initial asymmetric benzoin cyclization through the entire synthetic sequence [13].

A particularly important validation point was the formation of alcohol 13, which was converted to its camphanate ester derivative for X-ray crystallographic analysis [9]. This analysis provided unambiguous confirmation of the absolute configuration at a key stereogenic center and served as a reference point for assigning the stereochemistry of the complete synthetic product [14].

Enantiomeric Relationship Confirmation

The synthetic material was identical to the natural product in all respects including ¹H nuclear magnetic resonance, ¹³C nuclear magnetic resonance, infrared spectroscopy, and high-resolution mass spectrometry data [9]. However, the optical rotation of the synthetic material was opposite in sign to that of the natural product: [α]D²⁰ = -144° (c = 1.00, methanol) for the synthetic compound versus [α]D²⁶ = +146° (c = 1.0, methanol) for the natural product [9].

This opposite optical rotation definitively established that the synthetic compound was the enantiomer of the natural product, thereby confirming the absolute configuration of natural Seragakinone A as (1S,3S,5R,6S,11S) [4] [5]. The magnitude of the optical rotations was nearly identical, providing additional confirmation of the enantiomeric relationship and validating the synthetic approach [9].

Impact on Structure-Activity Understanding

The successful synthesis and absolute configuration determination provided important insights into the relationship between molecular structure and biological activity [12] [15]. The confirmed stereochemistry enabled more detailed structure-activity relationship studies and provided a foundation for the design of simplified analogs with potential therapeutic applications [13]. The synthetic route also demonstrated the feasibility of preparing sufficient quantities of the compound for more extensive biological evaluation, opening new avenues for medicinal chemistry research [16].